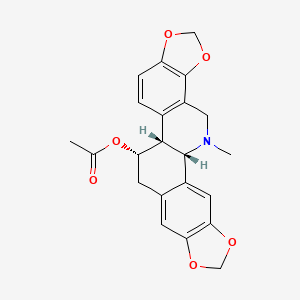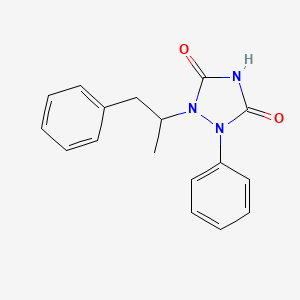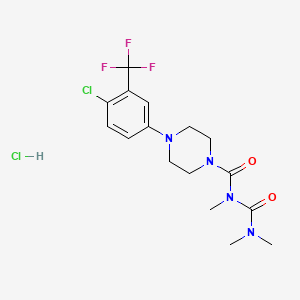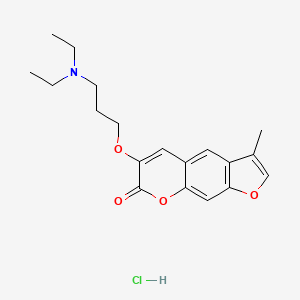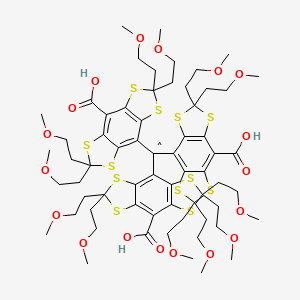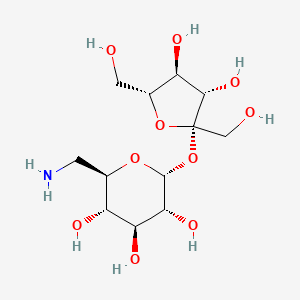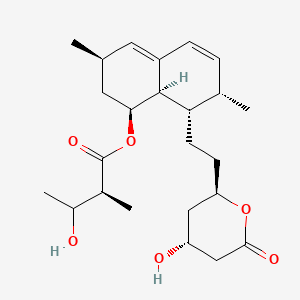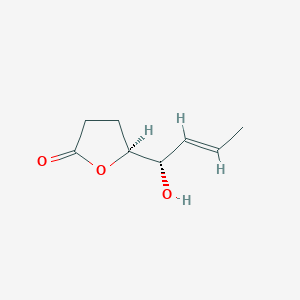
Nigrosporalactone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nigrosporalactone is a natural product isolated from the endophytic fungus Nigrospora sp. It is a δ-hydroxy-γ-lactone with a molecular formula of C8H12O3 and a molecular weight of 156.1791. This compound has garnered attention due to its diverse biological activities, including herbicidal and antifungal properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Nigrosporalactone can be synthesized through a unified strategy for the preparation of δ-hydroxy-γ-lactones. This method involves a photocatalyzed radical ionic sequence for the preparation of γ-lactones. The reaction conditions can be adjusted to access a diastereoisomeric mixture or a single diasteroisomer of the lactones . Additionally, the reaction of 2-(trimethylsiloxy)furan with orthocarboxylic esters, acetals, and acylal in the presence of Lewis acids can afford this compound .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
Nigrosporalactone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include Lewis acids for substitution reactions and oxidizing agents for oxidation reactions .
Major Products
The major products formed from these reactions include various lactone derivatives, which can exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
Nigrosporalactone has several scientific research applications:
Chemistry: It serves as a model compound for studying lactone synthesis and reactivity.
Medicine: Its antifungal and herbicidal properties are being explored for potential therapeutic applications.
Industry: It can be used in agricultural applications for plant protection due to its herbicidal activity.
Wirkmechanismus
The mechanism by which nigrosporalactone exerts its effects involves binding to specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of enzymes such as β-ketoacyl reductase in E. coli and N-myristoyl transferase in C. albicans . These interactions disrupt essential cellular processes, leading to the antimicrobial effects observed.
Vergleich Mit ähnlichen Verbindungen
Nigrosporalactone can be compared with other similar compounds, such as:
Solanapyrone N and O: These are solanapyrone analogues isolated from the same endophytic fungus Nigrospora sp.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure and diverse biological activities make it a valuable subject for further research and development.
Eigenschaften
CAS-Nummer |
23790-99-0 |
|---|---|
Molekularformel |
C8H12O3 |
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
(5S)-5-[(E,1S)-1-hydroxybut-2-enyl]oxolan-2-one |
InChI |
InChI=1S/C8H12O3/c1-2-3-6(9)7-4-5-8(10)11-7/h2-3,6-7,9H,4-5H2,1H3/b3-2+/t6-,7-/m0/s1 |
InChI-Schlüssel |
HSLUVDZLTGWSDM-VHJVCUAWSA-N |
Isomerische SMILES |
C/C=C/[C@@H]([C@@H]1CCC(=O)O1)O |
Kanonische SMILES |
CC=CC(C1CCC(=O)O1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




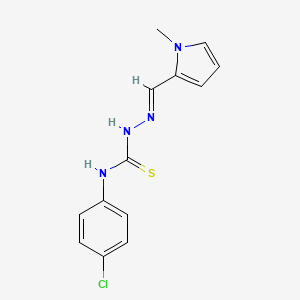
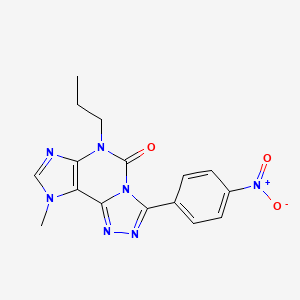


![(2S,6R,7R)-2,6-dibromo-9,11-dimethyl-1,4,9,11-tetrazatricyclo[5.4.0.02,6]undecane-3,5,8,10-tetrone](/img/structure/B12769149.png)
